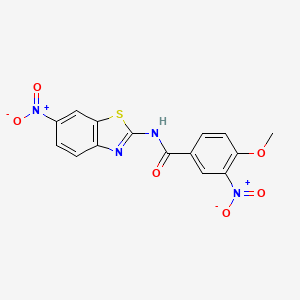
4-methoxy-3-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-3-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features both nitro and benzothiazole functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps. One common route starts with the nitration of 4-methoxybenzaldehyde to form 4-methoxy-3-nitrobenzaldehyde . This intermediate is then reacted with 2-amino-6-nitrobenzothiazole under specific conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
4-methoxy-3-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as halogens or nucleophiles can be used under acidic or basic conditions.
Major Products
Reduction: The major products would be the corresponding amines.
Substitution: Depending on the substituent, various derivatives of the original compound can be formed.
Aplicaciones Científicas De Investigación
4-methoxy-3-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Mecanismo De Acción
The exact mechanism of action for 4-methoxy-3-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to its biological effects. For instance, benzothiazole derivatives are known to inhibit enzymes like DNA gyrase and dihydroorotase .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
What sets 4-methoxy-3-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide apart is its dual nitro and benzothiazole functionalities, which confer unique chemical and biological properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C15H10N4O6S |
|---|---|
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
4-methoxy-3-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H10N4O6S/c1-25-12-5-2-8(6-11(12)19(23)24)14(20)17-15-16-10-4-3-9(18(21)22)7-13(10)26-15/h2-7H,1H3,(H,16,17,20) |
Clave InChI |
VUWNINURTAXQFZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















